4-Hydroxy-3,5-dimethoxybenzonitrile
Description
The exact mass of the compound 4-Hydroxy-3,5-dimethoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-3,5-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3,5-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLQGXXESDJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888169 | |
| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |
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Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72684-95-8 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72684-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072684958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxybenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Emergence of a Lignin-Derived Building Block
An In-depth Technical Guide to 4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)
In the landscape of modern chemistry, the pursuit of sustainable and versatile molecular scaffolds is paramount. 4-Hydroxy-3,5-dimethoxybenzonitrile, commonly known as syringonitrile, emerges as a compound of significant interest, situated at the intersection of renewable feedstocks and high-value chemical synthesis. Derived from syringaldehyde, a natural product obtainable from lignin, this molecule offers a unique combination of functional groups that make it an invaluable intermediate for researchers, particularly in drug development and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. Syringonitrile is a substituted benzonitrile featuring a phenolic hydroxyl group and two methoxy groups, which dictate its chemical behavior and potential applications.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-hydroxy-3,5-dimethoxybenzonitrile | [1] |
| Common Synonyms | Syringonitrile, 4-Cyano-2,6-dimethoxyphenol | [1] |
| CAS Number | 72684-95-8 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C#N | [1] |
The molecular architecture, with the electron-withdrawing nitrile group para to the electron-donating hydroxyl group and flanked by two methoxy groups, creates a distinct electronic and steric environment that influences its reactivity and intermolecular interactions.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, from reaction setups to formulation and delivery systems.
Table 2: Key Physicochemical Data for 4-Hydroxy-3,5-dimethoxybenzonitrile
| Property | Value | Reference |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Data not consistently available; related compounds are often white to light brown crystalline powders. | [2][3] |
| Melting Point | 123-127 °C (for the related 4-hydroxy-3,5-dimethylbenzonitrile) | [3] |
| Solubility | Data not explicitly detailed; the presence of a hydroxyl group suggests some polarity, while the aromatic ring provides nonpolar character. | |
| XLogP3-AA (Computed) | 1.4 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. The key functional groups of syringonitrile give rise to a characteristic spectral fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methoxy groups, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the nitrile carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methoxy carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the functional groups. Characteristic absorption bands would be observed for the O-H stretch of the phenol (typically broad, ~3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (strong, sharp peak around 2220-2240 cm⁻¹), C-O stretches for the methoxy and phenol groups, and various C-H and C=C stretches from the aromatic ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z corresponding to 179.17.[1]
Synthesis, Reactivity, and Rationale
The utility of syringonitrile as a chemical intermediate is rooted in its accessible synthesis from renewable resources and the versatile reactivity of its functional groups.
Synthesis from Lignin-Derived Aldehyde
A primary and sustainable route to syringonitrile involves the direct conversion of syringaldehyde. This process, often referred to as nitrilation, is advantageous as it utilizes a readily available bio-based feedstock.[4][5]
Experimental Workflow: Conceptual Synthesis of Syringonitrile
-
Starting Material: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is selected as the precursor. It is a component of lignin, making it a sustainable choice.
-
Reagent Selection: A common method involves reaction with a source of nitrogen, such as hydroxylamine hydrochloride, often in a suitable solvent like aqueous acetic acid or DMF.[4][6] The choice of an aqueous acid solution represents a more environmentally benign approach.[4]
-
Reaction Mechanism (Conceptual): The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, often promoted by heat or a dehydrating agent, yields the nitrile group.
-
Work-up and Purification: After the reaction is complete, the product is typically isolated through extraction and purified by recrystallization. The high purity of the resulting product often makes further chromatographic purification unnecessary, which is a significant advantage for scalability.[4]
Caption: Conceptual workflow for the synthesis of Syringonitrile.
Chemical Reactivity: A Trifunctional Scaffold
The synthetic value of syringonitrile lies in the distinct reactivity of its three key components:
-
Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It is a prime site for etherification and esterification reactions, allowing for the attachment of a wide variety of other molecular fragments. This is a common strategy in drug development to modify solubility and binding properties.
-
Nitrile Group (-C≡N): The nitrile is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine.
-
Participate in cycloaddition reactions . This versatility allows for its conversion into other critical functional groups needed for building complex molecular targets.[7]
-
-
Aromatic Ring: The benzene ring is electron-rich due to the donating effects of the hydroxyl and methoxy groups. It can undergo electrophilic aromatic substitution , although the positions of substitution are directed by the existing groups.
Applications in Drug Development and Materials Science
The unique structural features of syringonitrile make it a valuable precursor in several advanced scientific fields.
Role in Pharmaceutical Research
The nitrile group is a well-established "pharmacophore" in medicinal chemistry.[8] Its incorporation into drug candidates, often via intermediates like syringonitrile, is a deliberate strategic choice for several reasons:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group and enabling strong binding to protein targets.[8][9] This is crucial for achieving high potency and selectivity.
-
Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[8][9]
-
Modulation of Physicochemical Properties: Introducing a polar nitrile group can alter a molecule's solubility, lipophilicity, and bioavailability, allowing chemists to fine-tune its properties for optimal therapeutic effect.[8][9]
-
Bioisostere: The nitrile can serve as a bioisostere for other functional groups, such as halogens or a carbonyl group, providing an alternative chemical structure while maintaining or improving biological activity.[8][9]
Derivatives of related benzonitriles are found in drugs targeting a wide range of conditions, including cancer and cardiovascular diseases, highlighting the importance of this chemical class.[8][10]
Lignin-Inspired Advanced Polymers
Beyond pharmaceuticals, syringonitrile is a promising monomer for creating sustainable, high-performance polymers. Research has shown that polymethacrylates derived from syringonitrile exhibit exceptionally high glass transition temperatures (Tg) of up to 238 °C and are thermally stable at temperatures exceeding 300 °C.[4][5]
The high polarity of the nitrile group contributes to strong intermolecular forces within the polymer chains, leading to enhanced thermal properties and solvent resistance.[4] This makes these bio-based plastics potential replacements for fossil-fuel-derived engineering plastics in applications requiring high durability and heat resistance.[5][11]
Safety and Handling
Understanding the hazards associated with a chemical is non-negotiable for safe laboratory practice. Based on aggregated GHS data, 4-hydroxy-3,5-dimethoxybenzonitrile requires careful handling.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Statement |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |
Source:[1]
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill & Disposal: Avoid release to the environment.[1] Collect spills mechanically and dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]
Conclusion
4-Hydroxy-3,5-dimethoxybenzonitrile (syringonitrile) stands out as a highly valuable and sustainable chemical intermediate. Its synthesis from lignin-derived precursors aligns with the principles of green chemistry, while its trifunctional nature provides a versatile platform for complex molecular design. For researchers in drug discovery, its nitrile group offers a strategic tool to enhance binding affinity and optimize pharmacokinetic profiles. For materials scientists, it is a gateway to novel, bio-based polymers with superior thermal properties. A thorough understanding of its properties, reactivity, and safety is essential for unlocking its full potential in these innovative fields.
References
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4-Hydroxy-3,5-dimethoxybenzonitrile CAS number and molecular weight
Technical Whitepaper: 4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)
Executive Summary
4-Hydroxy-3,5-dimethoxybenzonitrile, commonly known as Syringonitrile , is a pivotal bio-based building block derived from lignin valorization.[1][2] It serves as a high-efficiency natural mediator in laccase-catalyzed oxidations and a precursor for high-performance thermoplastics with exceptional thermal stability.[1][2] This guide provides a rigorous technical analysis of its physicochemical profile, a green synthesis protocol, and its mechanistic role in biocatalysis and material science.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Syringonitrile is characterized by a benzonitrile core flanked by two methoxy groups and a phenolic hydroxyl group.[1][2] This specific substitution pattern (3,5-dimethoxy-4-hydroxy) imparts unique electronic stability to its radical form, making it superior to non-methoxylated analogs in oxidative mediation.[1]
Table 1: Physicochemical Specifications
| Property | Data |
| Common Name | Syringonitrile |
| IUPAC Name | 4-Hydroxy-3,5-dimethoxybenzonitrile |
| CAS Number | 72684-95-8 (Primary); 14381-66-9 (Historical/Synonym) |
| Molecular Weight | 179.17 g/mol |
| Molecular Formula | C₉H₉NO₃ |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in water (pH dependent) |
| pKa | ~7.0 (Phenolic OH) |
| Key Functional Groups | Nitrile (-C≡N), Phenol (-OH), Methoxy (-OCH₃) |
Part 2: Synthetic Architecture (Green Protocol)
While traditional synthesis involves dehydration of oximes using corrosive reagents (e.g., acetic anhydride), modern "green" chemistry prioritizes atom economy and safety. The following protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) in an aqueous acetic acid medium. This method avoids toxic azides and harsh dehydrating agents, delivering high yields with minimal purification.[1][3]
Reaction Mechanism & Logic
The synthesis proceeds via a one-pot transformation where the aldehyde moiety of Syringaldehyde is converted to a nitrile.[1][2] HOSA acts as a dual source of ammonia and a leaving group (sulfate), facilitating the direct formation of the nitrile functionality without isolating the oxime intermediate.
Figure 1: Syringonitrile Synthesis Pathway
Caption: One-pot conversion of Syringaldehyde to Syringonitrile via HOSA-mediated nitrilation.
Experimental Protocol
Reagents:
-
Syringaldehyde (10 mmol)[4]
-
Acetic Acid (glacial) / Water (1:1 v/v mixture)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.82 g (10 mmol) of Syringaldehyde in 20 mL of the acetic acid/water mixture. Ensure complete dissolution to maximize mass transfer.[1]
-
Reagent Addition: Add 1.36 g (12 mmol) of Hydroxylamine-O-sulfonic acid slowly to the stirring solution. Note: HOSA is moisture-sensitive; handle quickly.[1][2]
-
Reflux: Heat the mixture to 65–70°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot (lower Rf) should disappear, replaced by the nitrile spot (higher Rf).
-
Quenching & Isolation: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water. The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate and wash with cold water (3 x 20 mL) to remove residual acid. Recrystallize from ethanol/water if high purity (>99%) is required for polymer applications.[1]
Part 3: Functional Applications in Bio-Catalysis & Materials[2]
Syringonitrile is not merely a chemical intermediate; it is a functional molecular tool in two distinct high-value sectors.
Laccase Mediator System (LMS)
Laccases are oxidoreductases that oxidize phenols but struggle with high-redox-potential non-phenolic substrates (e.g., lignin, industrial dyes) due to steric hindrance and potential energy gaps.[1][2][5] Syringonitrile acts as a natural mediator .[1][2]
-
Mechanism: Laccase oxidizes Syringonitrile (one-electron oxidation) to form a stable phenoxy radical.[1][2]
-
Advantage: The two methoxy groups at positions 3 and 5 provide steric protection and electronic stabilization to the radical, preventing rapid coupling (polymerization) of the mediator itself. This allows the radical to diffuse and oxidize the target substrate via a Hydrogen Atom Transfer (HAT) mechanism.
Figure 2: Laccase-Syringonitrile Catalytic Cycle
Caption: Syringonitrile acts as an electron shuttle, extending the oxidative range of laccase enzymes.
High-Performance Polymers
Syringonitrile is a precursor for Syringonitrile Methacrylate monomers.[1][2] Polymers derived from these monomers exhibit exceptionally high Glass Transition Temperatures (Tg ~238°C).[1][6][7]
-
Causality: The rigid aromatic ring combined with the polar nitrile group and bulky methoxy groups restricts chain mobility, significantly boosting thermal resistance compared to standard styrenic polymers.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
Table 2: Spectral Validation Criteria
| Technique | Diagnostic Signal | Assignment |
| FT-IR | ~2220–2230 cm⁻¹ | -C≡N Stretch (Sharp, distinct from aldehyde C=O) |
| FT-IR | ~3300–3400 cm⁻¹ | -OH Stretch (Broad) |
| ¹H NMR (DMSO-d₆) | δ ~3.85 ppm (s, 6H) | Methoxy Protons (-OCH₃) |
| ¹H NMR (DMSO-d₆) | δ ~7.10 ppm (s, 2H) | Aromatic Protons (Symmetric environment) |
| ¹H NMR (DMSO-d₆) | Absence of ~9.8 ppm | Confirms complete consumption of Aldehyde |
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Eye Irritation.[1][2]
-
Signal Word: Warning.
-
Handling: Syringonitrile contains a nitrile group; while less toxic than simple aliphatic nitriles, it can liberate cyanide under extreme metabolic or chemical conditions.[1][2] Always work in a fume hood.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the phenolic group.
References
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PubChem. (2025).[1][2] 4-Hydroxy-3,5-dimethoxybenzonitrile (Compound).[1][2] National Library of Medicine.[1][2] [Link]
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Holmberg, A. L., et al. (2021).[1][2] Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates.[1][6][8] ACS Sustainable Chemistry & Engineering.[1][2] [Link]
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Christopher, L. P., et al. (2014).[1][2] Laccase-Mediator Systems for Eco-Friendly Processing of Lignin.[1][2] Enzyme and Microbial Technology.[1][2][5][9] [Link]
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Quinn, J. R., et al. (2010).[1][2] A Green, One-Pot Synthesis of Nitriles from Aldehydes.[1][2][3] Tetrahedron Letters.[1][2] [Link]
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Solubility Profile and Thermodynamic Characterization of Syringonitrile (4-Hydroxy-3,5-dimethoxybenzonitrile)
[1]
Executive Summary
4-Hydroxy-3,5-dimethoxybenzonitrile (CAS: 72684-95-8), commonly known as Syringonitrile , is a pivotal aromatic intermediate derived from the depolymerization of lignin.[1] It serves as a precursor for high-glass-transition (Tg) bio-based polymers and functional pharmaceutical agents.[1] Despite its structural significance, comprehensive thermodynamic solubility data remains fragmented in open literature.
This technical guide synthesizes available physicochemical data with theoretical solubility parameters to provide a foundational solubility landscape.[1] Furthermore, it establishes a self-validating experimental protocol for researchers to determine precise mole-fraction solubility, enabling the optimization of recrystallization processes and reaction solvent selection.[1]
Physicochemical Profile & Structural Analysis[1][2]
Understanding the solubility behavior of Syringonitrile requires a dissection of its molecular architecture.[1] The molecule features a push-pull electronic system: the electron-donating methoxy and hydroxy groups contrast with the electron-withdrawing nitrile group.[1]
| Property | Value | Source / Inference |
| CAS Number | 72684-95-8 | PubChem [1] |
| Molecular Weight | 179.17 g/mol | Calculated |
| Melting Point | 125 – 127 °C | NJ FineChem [2] |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| pKa (Predicted) | ~7.5 (Phenolic OH) | Structural Analogy (Syringic Acid) |
| LogP (Predicted) | 1.3 – 1.5 | Hydrophobic/Hydrophilic Balance |
Solubility Mechanism:
-
Phenolic -OH: Facilitates hydrogen bonding, enhancing solubility in alcohols (MeOH, EtOH) and aprotic acceptors (DMSO, Acetone).
-
Methoxy Groups (-OCH₃): Increase lipophilicity compared to bare phenols but maintain polar character; steric hindrance may limit close packing in non-polar solvents.[1]
-
Nitrile Group (-CN): Adds significant dipole moment, favoring polar aprotic solvents.[1]
Solubility Landscape: Qualitative & Semi-Quantitative
Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the following solubility ranking is established for process design.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions; DMSO disrupts phenolic H-bonding networks effectively.[1] |
| Polar Protic | Methanol, Ethanol | Moderate - High | Solvation via H-bonding.[1] Solubility increases significantly with temperature ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the aromatic core; useful for extraction but less ideal for green chemistry. |
| Esters | Ethyl Acetate | Moderate | Excellent candidate for recrystallization; moderate solubility allows for high recovery yields upon cooling.[1] |
| Aqueous | Water | Low | Hydrophobic aromatic ring dominates.[1] Solubility is pH-dependent (increases at pH > 8 due to phenolate formation).[1] |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Lack of polar interactions. Useful as anti-solvents to induce precipitation.[1] |
Process Insight: The steep solubility curve in Ethanol/Water mixtures suggests this binary system is the optimal "Green" choice for recrystallization.[1] The compound is soluble in hot ethanol but crashes out upon cooling or water addition.[1]
Experimental Protocol: Precise Solubility Determination
To generate thermodynamic data (
Phase 1: Sample Preparation & Equilibration
-
Excess Addition: Add Syringonitrile in excess to 10 mL of the target solvent in a crimp-sealed glass vial. Ensure visible solid remains at the bottom.[1]
-
Temperature Control: Place vials in a thermostatic shaker bath (accuracy
). -
Agitation: Shake at 150 rpm for 24–48 hours to reach equilibrium.
-
Sedimentation: Stop agitation and allow the saturated solution to stand vertically for 2 hours at the target temperature. Crucial for preventing crystal carryover.
Phase 2: Sampling & Analysis (HPLC-UV)
-
Filtration: Use a pre-heated syringe filter (0.22 µm PTFE) to sample the supernatant.[1] Note: Pre-heating prevents precipitation inside the filter.[1]
-
Dilution: Immediately dilute the aliquot with the mobile phase to bring concentration within the linear calibration range.
-
Chromatographic Conditions:
Phase 3: Data Validation (Self-Correcting Step)
Before accepting data, perform the Tyndall Check : Shine a laser pointer through the supernatant before sampling.[1] If a beam path is visible (scattering), colloidal particles are present. Centrifuge further; do not sample yet.
Figure 1: Validated workflow for solubility determination, incorporating a critical Tyndall effect checkpoint to prevent false positives from suspended micro-crystals.
Thermodynamic Modeling & Correlation
Once experimental mole fraction solubility (
The Modified Apelblat Equation
For non-ideal solutions, the modified Apelblat equation provides the most accurate correlation:
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows interpolation of solubility at any temperature within the range.[1]
Van't Hoff Analysis
To determine the enthalpy of dissolution (
-
Plot:
vs .[1] -
Slope:
.[1] -
Interpretation: A negative slope (positive
) indicates an endothermic process, meaning solubility increases with heat—typical for Syringonitrile in organic solvents.
Figure 2: Decision tree for selecting the appropriate thermodynamic model based on data linearity.
Practical Applications in Process Scaling[1]
Recrystallization Strategy
For purification of Syringonitrile from crude reaction mixtures (e.g., nitrilation of Syringaldehyde):
-
Solvent: Ethanol (95%).[1]
-
Anti-Solvent: Water.[1]
-
Procedure: Dissolve crude Syringonitrile in minimal boiling ethanol. Slowly add warm water until turbidity just persists.[1] Clear with a drop of ethanol, then allow slow cooling to 4°C.
-
Why: This exploits the "High" solubility in hot ethanol and "Low" solubility in water, maximizing yield while rejecting polar impurities into the aqueous mother liquor.
Polymerization Solvents
When using Syringonitrile as a monomer (e.g., for methacrylates), DMSO or DMF are recommended for solution polymerization due to high solubility, ensuring homogenous chain growth [3].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14381935, 4-Hydroxy-3,5-dimethoxybenzonitrile.[1] Retrieved from [Link]
-
Bonjour, O., et al. (2021). "Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates."[1][2][3] ACS Sustainable Chemistry & Engineering, 9(50), 16874–16880.[3] [Link][4]
-
Shakeel, F., et al. (2015). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids, 209, 267-271.[1] (Cited as methodology standard for phenolic solubility).[1]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)
Foreword: Unveiling the Therapeutic Promise of a Lignin-Derived Nitrile
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Lignin, a vast and renewable biopolymer, offers a rich tapestry of aromatic compounds with significant therapeutic potential. Among these, 4-Hydroxy-3,5-dimethoxybenzonitrile, commonly known as syringonitrile, has emerged as a molecule of interest. Structurally related to the well-studied syringaldehyde and syringic acid, syringonitrile presents a unique chemical entity with a largely unexplored biological profile. This technical guide provides a comprehensive exploration of the potential biological activities of syringonitrile, drawing upon direct evidence where available, and making scientifically grounded inferences from its structural analogues and metabolic pathways. Our objective is to furnish the scientific community with a foundational resource to stimulate and guide future research into this promising compound.
Physicochemical Profile and Synthesis of Syringonitrile
4-Hydroxy-3,5-dimethoxybenzonitrile is a phenolic compound characterized by a centrally located benzene ring substituted with a hydroxyl group, two methoxy groups, and a nitrile functional group.
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Solid |
| Melting Point | 85-87 °C |
| CAS Number | 4421-08-3 |
The synthesis of syringonitrile is most commonly achieved through the nitrilation of its precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). This transformation can be efficiently carried out using various methods, including a greener approach that utilizes hydroxylamine-O-sulfonic acid in an aqueous acetic acid solution, which is advantageous due to its less hazardous nature compared to other reagents like azides.
The Metabolic Question: A Gateway to Bioactivity
A pivotal aspect of understanding the biological potential of syringonitrile lies in its metabolic fate within a biological system. While the nitrile group is generally considered robust and may pass through the body unchanged, there is evidence of enzymatic hydrolysis of aromatic nitriles to their corresponding amides and carboxylic acids.[1][2] For instance, in vitro studies using rat liver subcellular fractions have demonstrated the metabolism of nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) to 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid.[2] Furthermore, microbial systems, such as Rhodococcus species, are capable of converting benzonitrile herbicides to their amide and carboxylic acid forms via a nitrile hydratase-amidase pathway.[3]
This metabolic precedent is critical, as the hydrolysis of syringonitrile would yield syringic acid, a compound with well-documented and potent biological activities. Therefore, it is a scientifically sound hypothesis that at least a portion of the biological effects observed following administration of syringonitrile could be attributed to its biotransformation to syringic acid.
Caption: Putative metabolic conversion of syringonitrile to syringic acid.
Potential Biological Activities: An Evidence-Based Exploration
The following sections delve into the potential biological activities of syringonitrile, primarily by examining the established bioactivities of its immediate precursor, syringaldehyde, and its potential metabolite, syringic acid.
Antioxidant Activity
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases. Phenolic compounds are renowned for their antioxidant properties, largely due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.
Syringaldehyde has demonstrated notable antioxidant and antibacterial properties in the context of Mycobacterium marinum infections.[4] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, syringaldehyde exhibited an IC50 value of 260 μM.[5][6] While this is a direct measure for the aldehyde, the structural similarity of syringonitrile, particularly the presence of the phenolic hydroxyl group, strongly suggests that it too possesses antioxidant capabilities. The electron-donating methoxy groups ortho to the hydroxyl group are known to stabilize the resulting phenoxy radical, a key feature for potent antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: Syringonitrile is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the test compound at different concentrations. A control well contains the solvent instead of the test compound.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.
Syringaldehyde has been shown to possess anti-inflammatory properties by inhibiting the maturation of dendritic cells and the secretion of pro-inflammatory cytokines.[7] These effects are mediated through the downregulation of the MAPK/NF-κB signaling pathways.[7] In a mouse model of arthritis, syringaldehyde significantly alleviated paw and joint edema and reduced the serum levels of pro-inflammatory cytokines like TNF-α and IL-6.[7] Given that syringic acid also demonstrates potent anti-inflammatory effects through the modulation of these same pathways, it is highly probable that syringonitrile, either directly or through its conversion to syringic acid, will exhibit similar anti-inflammatory actions.
Caption: Potential inhibition of pro-inflammatory signaling by syringonitrile.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of syringonitrile for a defined period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Derivatives of syringaldehyde have been synthesized and shown to exhibit remarkable cytotoxicity against a range of female cancer cell lines, including ovarian, cervical, and breast cancer cells.[8] One such derivative induced apoptosis and G2/M phase cell cycle arrest by causing significant DNA damage.[8] Furthermore, cinnamaldehyde, a structurally related aldehyde, has been found to be cytotoxic to several cancer cell lines.[9] While direct studies on the anticancer effects of syringonitrile are lacking, the established activity of its precursor and the general anticancer potential of benzonitrile derivatives suggest that this is a promising area for future investigation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding: Cancer cell lines of interest are cultured and seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of syringonitrile and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength between 500 and 600 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzonitrile derivatives have been reported to possess antibacterial and antifungal activities.[10] For example, certain synthesized benzonitrile compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[10] Syringaldehyde has also demonstrated antibacterial effects against Mycobacterium marinum.[4] Given these findings, it is plausible that syringonitrile could exhibit a spectrum of antimicrobial activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of syringonitrile.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenolic compounds is intricately linked to their chemical structure. For antioxidant activity, the presence of a phenolic hydroxyl group is paramount. The methoxy groups at the ortho positions in syringonitrile are expected to enhance its antioxidant potential by stabilizing the phenoxy radical through resonance and inductive effects.
In the context of other biological activities, such as anticancer and antimicrobial effects, the nitrile group itself can play a significant role. The electronic properties and the ability of the nitrile group to participate in hydrogen bonding or other interactions with biological targets can influence the overall activity of the molecule. Structure-activity relationship studies of various benzonitrile derivatives have shown that the nature and position of substituents on the benzene ring are crucial for their biological effects.
Conclusion and Future Directions
4-Hydroxy-3,5-dimethoxybenzonitrile (syringonitrile) stands as a promising yet under-investigated molecule with the potential for significant biological activity. Based on the robust evidence from its structural analogues, syringaldehyde and syringic acid, there is a strong scientific rationale to predict that syringonitrile will exhibit antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The key to unlocking its full therapeutic potential lies in a systematic investigation of its biological effects and metabolic fate.
Future research should prioritize the following:
-
Direct Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to directly assess the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of syringonitrile and determine its potency (e.g., IC50, MIC values).
-
Metabolic Studies: Elucidating the metabolic pathways of syringonitrile in mammalian systems is crucial to understand whether its bioactivity is inherent or due to its conversion to metabolites like syringic acid.
-
Mechanism of Action Studies: Investigating the effects of syringonitrile on key signaling pathways, such as NF-κB and MAPK, will provide insights into its molecular mechanisms of action.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating a series of syringonitrile derivatives will help in optimizing its biological activity and developing potent therapeutic leads.
This technical guide serves as a call to action for the scientific community to further explore the therapeutic potential of this readily accessible, lignin-derived compound. The journey from a promising molecule to a clinically relevant therapeutic is long, but for 4-Hydroxy-3,5-dimethoxybenzonitrile, the initial signposts are pointing in a very encouraging direction.
References
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 2, 2026, from [Link]
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-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved February 2, 2026, from [Link]
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- Dong, H., et al. (2021). Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues.
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- Tureyen, A., et al. (2025). Syringaldehyde Mitigates Cyclophosphamide-Induced Liver and Kidney Toxicity in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through Modulation of the Nrf2/HO-1/NFκB Pathway. Journal of Biochemical and Molecular Toxicology, 39(2), e70172.
- Abdel-Aziz, H. A., et al. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 64, 461-469.
- Veselá, A. B., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. Journal of Industrial Microbiology & Biotechnology, 39(12), 1811-1819.
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Journal of Clinical Practice and Research. (n.d.). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved February 2, 2026, from [Link]
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- Li, W., et al. (2016). Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives. Organic & Biomolecular Chemistry, 14(3), 963-973.
- Al-Ostath, S., et al. (2021). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. RSC Advances, 11(35), 21568-21580.
- Rahman, M. A., et al. (2013). Anti-inflammatory Activity of the Phenolic Compounds from Vanda roxburghii R. Br. Bangladesh Pharmaceutical Journal, 16(2), 133-137.
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- Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4991.
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Martínková, L. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. Retrieved February 2, 2026, from [Link]
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- Galić, M., et al. (2026). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Molecules, 31(1), 123.
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Methodological & Application
Application Note: Syringonitrile as a Scaffold for Bioactive Molecule Synthesis
Executive Summary
Syringonitrile (3,5-dimethoxy-4-hydroxybenzonitrile) is a high-value aromatic building block derived from the valorization of lignin (biomass). Its structural uniqueness lies in the 3,5-dimethoxy-4-hydroxy substitution pattern, a pharmacophore frequently observed in potent bioactive molecules such as Combretastatin A-4 (anticancer), Trimethoprim (antibacterial), and various antioxidants.
Unlike its aldehyde counterpart (syringaldehyde), the nitrile functionality offers superior stability towards oxidation and provides a versatile "nitrogen-anchored" handle for heterocycle formation (tetrazoles, pyrimidines) or controlled reduction to amines. This guide details three distinct synthetic protocols for converting syringonitrile into high-value bioactive scaffolds.
Chemical Reactivity Profile
Before initiating synthesis, researchers must understand the dual-reactivity of syringonitrile:
-
The Nitrile Group (-CN): Electron-withdrawing. Susceptible to nucleophilic attack (Pinner reaction), cycloaddition (Click chemistry), and reduction (to amines or aldehydes).
-
The Phenolic Hydroxyl (-OH): Electron-donating. It activates the ring but can quench strong bases/nucleophiles.
-
Strategic Note: For reactions requiring strong bases (e.g., Wittig), the phenol must often be protected (e.g., as a methyl ether or silyl ether) or deprotonated to form a phenoxide which temporarily deactivates the nitrile towards nucleophiles due to increased electron density.
-
Application I: Synthesis of Tetrazole Bioisosteres
Target: 5-(3,5-dimethoxy-4-hydroxyphenyl)-1H-tetrazole Therapeutic Relevance: Angiotensin II receptor blockers (sartans), carboxylic acid bioisosteres.
The conversion of the nitrile group to a tetrazole ring is a classic strategy in medicinal chemistry to improve metabolic stability and lipophilicity compared to a carboxylic acid.[1]
Experimental Workflow (Graphviz)
Caption: Zinc-catalyzed [3+2] cycloaddition mechanism for converting syringonitrile to tetrazole derivatives.
Detailed Protocol
-
Reagents:
-
Syringonitrile (1.0 equiv, 10 mmol)
-
Sodium Azide (
) (1.5 equiv, 15 mmol) -
Zinc Bromide (
) (1.0 equiv, 10 mmol) or Ammonium Chloride ( ) -
Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is an issue).
-
-
Procedure:
-
Step 1: Dissolve syringonitrile in the solvent system in a round-bottom flask.
-
Step 2: Add
and stir for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen. -
Step 3: Add
(Caution: Azides are toxic and potential explosion hazards; use a blast shield). -
Step 4: Reflux the mixture at 100°C for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Step 5 (Workup): Cool to room temperature. Acidify carefully with 3N HCl to pH 2 (Caution:
gas evolution; work in a fume hood). -
Step 6: The tetrazole product typically precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹. Appearance of N=N/C=N bands.
-
1H NMR: The phenolic proton and aromatic protons will shift downfield due to the electron-withdrawing tetrazole ring.
-
Application II: Synthesis of Trimethoprim Analogs (DHFR Inhibitors)
Target: 2,4-Diamino-5-(3,5-dimethoxy-4-hydroxybenzyl)pyrimidine derivatives. Therapeutic Relevance: Antibacterial agents inhibiting Dihydrofolate Reductase (DHFR).[2][3]
This protocol utilizes the Pinner Reaction to activate the nitrile, converting it into an imidate, which is then cyclized with guanidine or a diamine.
Experimental Workflow (Graphviz)
Caption: Two-step synthesis of pyrimidine scaffolds via the Pinner imidate intermediate.
Detailed Protocol
-
Step 1: Pinner Reaction (Imidate Formation) [4][5]
-
Dissolve Syringonitrile (10 mmol) in anhydrous Methanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
-
Seal the flask and store at 4°C for 24 hours. The imidate hydrochloride salt will precipitate or form a thick oil.
-
Precaution: Moisture must be excluded to prevent hydrolysis back to the ester/amide.
-
-
Step 2: Cyclization to Pyrimidine
-
Dissolve Guanidine Hydrochloride (15 mmol) in Methanol and add Sodium Methoxide (15 mmol) to generate the free base. Filter off NaCl.
-
Add the Pinner salt (from Step 1) to the guanidine solution.
-
Reflux for 6–12 hours.
-
Evaporate solvent and purify via column chromatography (
:MeOH).
-
Application III: Synthesis of Combretastatin A-4 Precursors
Target: Combretastatin A-4 (CA-4) and Stilbene Analogs. Therapeutic Relevance: Microtubule destabilizing agents (Vascular Disrupting Agents).
While CA-4 is typically made from 3,4,5-trimethoxybenzaldehyde, Syringonitrile is a robust precursor for generating this aldehyde in situ or reducing it to the amine for "aza-combretastatin" analogs.
Reduction Protocol (Nitrile to Aldehyde)
To access the standard CA-4 scaffold, the nitrile is reduced using DIBAL-H.
-
Reagents:
-
Syringonitrile (Protected as methyl ether if 3,4,5-trimethoxy is desired, or benzyl ether for phenol retention).
-
DIBAL-H (1.1 equiv, 1M in Toluene).
-
-
Procedure:
-
Cool solution of nitrile in dry DCM to -78°C.
-
Add DIBAL-H dropwise. Stir for 1 hour.
-
Quench: Add dilute HCl or Rochelle's salt solution to hydrolyze the imine intermediate to the aldehyde.
-
Outcome: Quantitative conversion to Syringaldehyde (or derivative), which is then subjected to Wittig Olefination with a phosphonium salt to yield the stilbene.
-
Data Summary: Comparative Reaction Metrics
| Reaction Type | Target Motif | Key Reagent | Typical Yield | Critical Parameter |
| [3+2] Cycloaddition | Tetrazole | 85-95% | Temperature (Reflux) | |
| Pinner Synthesis | Pyrimidine | HCl(g) / Guanidine | 60-75% | Anhydrous Conditions |
| DIBAL-H Reduction | Aldehyde | DIBAL-H / Toluene | 90-98% | Cryogenic Temp (-78°C) |
Troubleshooting & Optimization
-
Issue: Low Yield in Tetrazole Synthesis.
-
Cause: "Poisoning" of the catalyst by the phenolic hydroxyl.
-
Solution: Use a slight excess of Lewis acid (
) or protect the phenol (e.g., acetylation) prior to reaction. Deprotect with mild base afterwards.
-
-
Issue: Hydrolysis during Pinner Reaction.
-
Cause: Water ingress converts the imidate to an ester (methyl syringate).
-
Solution: Use a drying tube and freshly distilled methanol.
-
-
Issue: Incomplete Reduction with DIBAL-H.
-
Cause: Complexation of aluminum with the phenoxide.
-
Solution: Use 2.2 equivalents of DIBAL-H (one to deprotonate phenol, one to reduce nitrile) or protect the phenol first.
-
References
-
Tetrazole Synthesis: Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.
-
Combretastatin Analogs: Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative Activity. PMC.
-
Trimethoprim Analogs: Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules (MDPI).
-
Pinner Reaction Protocol: A flexible Pinner preparation of orthoesters. Green Chemistry.
-
Pyrimidine Synthesis: Synthesis of pyrimidines by direct condensation of amides and nitriles.[6] Nature Protocols.[6]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Syringonitrile Synthesis
Topic: Troubleshooting Common Side Reactions in Syringonitrile Synthesis
Ticket ID: SYN-CN-403 | Status: Open | Specialist: Senior Application Scientist
Executive Summary
Syringonitrile (3,5-dimethoxy-4-hydroxybenzonitrile) is a critical intermediate for pharmaceutical and polymer applications. Its synthesis from Syringaldehyde presents unique challenges due to the electron-rich nature of the syringyl ring and the steric hindrance provided by the ortho-methoxy groups.
This guide addresses the three most prevalent synthetic routes:
-
Direct Oxidative Conversion (
or similar oxidants). -
Oxime Dehydration (Hydroxylamine
Dehydrating agent). -
Electrophilic Cyanation (Less common, prone to demethylation).
Module 1: Critical Troubleshooting Guides
Issue 1: The "Black Tar" Phenomenon & Low Yields
Context: Users employing the oxidative route (
| Root Cause | Mechanism | Diagnostic Check |
| Phenolic Oxidation (Quinone formation) | The electron-donating methoxy groups (3,5-position) activate the ring. In basic media ( | TLC/HPLC: Look for a baseline smear or multiple spots with higher retention times than the product. Visual: Deep red/black color that persists after quenching. |
| Over-Oxidation to Acid | If imine formation is slow (steric hindrance from methoxy groups), | IR Spectroscopy: Strong broad peak at 2500–3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O). |
Corrective Protocol:
-
pH Control: Do not use strong bases (NaOH/KOH) initially. Use aqueous ammonia (
) which buffers the solution moderately. -
Order of Addition: Pre-mix the aldehyde and ammonia before adding iodine. This favors the Aldimine intermediate over the free aldehyde, protecting the carbonyl carbon from direct oxidation to carboxylic acid.
-
Temperature: Keep the reaction at Room Temperature (20-25°C) . Heating accelerates phenolic coupling.
Issue 2: Product Contamination with Amides (Beckmann Rearrangement)
Context: In the two-step route (Oxime
Mechanism: The dehydration of the oxime is competing with the Beckmann Rearrangement .
-
Desired Path: Oxime
Nitrile. -
Side Path: Oxime
Nitrilium Ion Amide. -
Note: The electron-rich syringyl ring stabilizes the migratory transition state, increasing the risk of rearrangement if the dehydrating agent is acidic or if heating is excessive.
Resolution:
-
Avoid Strong Acids: Do not use
or polyphosphoric acid. -
Switch Reagent: Use Acetic Anhydride (
) with sodium acetate (basic buffer) to favor elimination over rearrangement. Alternatively, use Thionyl Chloride ( ) at low temperatures ( ).
Issue 3: Safety Hazard - Nitrogen Triiodide ( )
Context: "Popping" sounds or minor explosions during filtration/drying of the
Cause:
Excess iodine reacts with ammonia to form Nitrogen Triiodide Monoamine (
Immediate Safety Action:
-
Quench Excess Iodine: Before filtration, you MUST wash the reaction mixture with a reducing agent (e.g., 5% Sodium Thiosulfate solution) until the dark iodine color disappears.
-
Never dry the filter cake if it is dark purple/black. Wash repeatedly with thiosulfate.
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways in the oxidative synthesis of Syringonitrile.
Figure 1: Reaction network for the oxidative conversion of Syringaldehyde. Note the critical branching points where "Black Tar" (Dimers) and "Explosion Risk" (
Module 3: Validated Protocol (Green Chemistry)
Method: One-Pot Oxidative Conversion using
Reagents:
-
Syringaldehyde (1.0 equiv)
-
Iodine (
) (1.1 equiv)[1][2] -
Aqueous Ammonia (28-30%)
-
Tetrahydrofuran (THF) (10% v/v as co-solvent to solubilize the aldehyde)
-
Sodium Thiosulfate (
) (for quenching)
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask, dissolve Syringaldehyde (10 mmol) in a minimal amount of THF (2-3 mL).
-
Ammonia Addition: Add Aqueous Ammonia (28%, 30 mL). The solution may turn yellow (imine formation). Stir for 10 minutes to ensure equilibrium favors the imine.
-
Why? Pre-forming the imine protects the aldehyde from over-oxidation to Syringic acid.
-
-
Oxidant Addition: Add molecular Iodine (
) (11 mmol) in small portions over 15 minutes.-
Observation: The solution will turn dark (iodine color).
-
Control: Maintain temperature at 20-25°C . Do not heat.
-
-
Reaction Monitoring: Stir for 30–60 minutes.
-
Endpoint: The dark iodine color should fade to a lighter grayish/precipitate color. If the dark color persists, the reaction is likely done, but excess iodine remains.
-
-
Quenching (CRITICAL): Add 5% aqueous
solution dropwise until the iodine color completely disappears.-
Safety: This step destroys any potential
and prevents iodination of the ring.
-
-
Isolation: Acidify slightly with dilute HCl to pH ~6-7 (neutralize excess ammonia) to precipitate the full product yield. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water.
Expected Data Profile (Syringonitrile)
-
Appearance: White to pale cream needles.
-
Melting Point: ~192-194°C.
-
IR (ATR): ~2220 cm⁻¹ (C
N stretch, sharp). Absence of C=O stretch.
Module 4: FAQ - Functional Group Integrity
Q: Can I use Boron Tribromide (
Q: Why is my product pink/purple after drying? A: This indicates trace iodine entrapment or the formation of ortho-quinones due to incomplete quenching. Re-dissolve in ethanol, treat with activated charcoal, filter, and recrystallize.
Q: Does the 4-OH group need protection (e.g., acetylation) before reaction? A: Generally, no . While the phenol is sensitive, the steric bulk of the 3,5-dimethoxy groups provides a "shielding" effect that reduces the rate of side reactions compared to Vanillin or 4-Hydroxybenzaldehyde. However, if yields remain low (<50%), acetylating to 4-acetoxy-3,5-dimethoxybenzaldehyde is a viable workaround, though it adds two synthetic steps (protection/deprotection).
References
-
Direct Transformation of Aldehydes to Nitriles: Talukdar, S., et al. "Direct transformation of aldehydes to nitriles using iodine in ammonia water."[1][2] Journal of Organic Chemistry (via ResearchGate), 2025. Link
-
Beckmann Rearrangement Mechanisms: "Beckmann Rearrangement." Organic Chemistry Portal. Link
-
Syringaldehyde Properties & Reactivity: Ibrahim, M., et al.[3] "A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde." BioResources, 2012.[3] Link
-
Demethylation Risks: "Demethylation of Methyl Ethers." Common Organic Chemistry. Link
-
Safety of Iodine/Ammonia Mixtures: "Nitrogen Triiodide Preparation and Safety." Quora / General Chemical Safety Data. Link
Sources
Validation & Comparative
Comparative Guide: Syringonitrile vs. 4-Hydroxybenzonitrile in High-Performance Polymerization
The following is a comprehensive technical comparison guide, structured to provide actionable insights for researchers in polymer chemistry and materials science.
Executive Summary: The Bio-Privileged Advantage
In the pursuit of high-glass-transition temperature (
Key Finding: Contrary to the "bio-penalty" often seen in renewables, Syringonitrile derivatives exhibit a massive performance boost, increasing
| Feature | 4-Hydroxybenzonitrile (4-HBN) | Syringonitrile |
| Source | Petrochemical (Phenol route) | Bio-based (Lignin/Syringaldehyde) |
| Structure | Unsubstituted Phenol | 3,5-Dimethoxy substituted |
| Polymer | 150 °C | 238 °C |
| Char Yield | Moderate | High (due to aromatic density) |
| Primary Mechanism | Dipolar interactions (Nitrile) | Steric Locking + Dipolar interactions |
Structural & Reactivity Analysis
The fundamental difference lies in the substitution pattern on the aromatic ring. Both monomers possess a phenolic hydroxyl group (polymerizable handle) and a nitrile group (polar pendant).
-
4-HBN: Planar, allows for dense packing but relatively free rotation around the polymer backbone linkage.
-
Syringonitrile: The two methoxy groups at the 3- and 5-positions create a "steric lock." When polymerized (e.g., via the hydroxyl group), these bulky groups physically impede the rotation of the aromatic ring relative to the polymer backbone.
Visualization: The Steric Locking Mechanism
Figure 1: Mechanistic pathway showing how methoxy substitution in Syringonitrile restricts molecular rotation, directly translating to superior thermal resistance (
Performance Case Study: Polymethacrylates
The most direct "apples-to-apples" comparison comes from converting both monomers into methacrylates (reacting the -OH with methacrylic anhydride) and polymerizing them via free radical polymerization.
Thermal Properties (DSC & TGA)
Experimental data confirms that the Syringonitrile derivative (Poly(Syringonitrile Methacrylate), PSM ) vastly outperforms the 4-HBN derivative (Poly(Benzonitrile Methacrylate), PBM ).
| Property | PBM (4-HBN derived) | PSM (Syringonitrile derived) | Δ Improvement |
| Glass Transition ( | 150 °C | 238 °C | +88 °C |
| Decomposition ( | ~310 °C | ~315 °C | Comparable |
| Processing Window | Wide ( | Narrow ( | Trade-off |
Insight: While PSM offers superior heat resistance, its processing window is narrower.[1] Researchers must precisely control melt temperatures to avoid degradation before flow is achieved. Solvent casting (e.g., from DMSO or DMF) is recommended for PSM films.
Solubility & Solvent Resistance
-
PBM: Soluble in THF, Chloroform, DMF.
-
PSM: Insoluble in THF and Chloroform; requires polar aprotic solvents (DMF, DMSO, NMP).
-
Implication: The Syringonitrile polymer exhibits enhanced solvent resistance, making it suitable for harsh chemical environments where standard acrylics would fail.
Experimental Protocols
To validate these results in your lab, follow this self-validating synthesis workflow. This protocol uses a "greener" nitrilation route avoiding toxic azides.
Phase 1: Monomer Synthesis (Aldehyde to Nitrile)
Target: Convert Syringaldehyde to Syringonitrile.
-
Reagents: Syringaldehyde (1 eq), Hydroxylamine-O-sulfonic acid (1.1 eq), Water/Acetic Acid (1:1 v/v).
-
Procedure: Dissolve aldehyde in solvent mixture. Add hydroxylamine-O-sulfonic acid slowly. Heat to 50°C for 6 hours.
-
Work-up: Cool to RT. The product precipitates. Filter, wash with cold water, and dry.
-
Validation: FTIR should show appearance of -CN peak (~2230 cm⁻¹) and disappearance of aldehyde C=O (~1680 cm⁻¹). Yield should be >80%.
Phase 2: Methacrylation
Target: Syringonitrile Methacrylate (SM).[2]
-
Reagents: Syringonitrile (1 eq), Methacrylic anhydride (1.1 eq), DMAP (catalyst, 2 mol%), Ethyl Acetate.
-
Procedure: Reflux at 60°C for 24 hours.
-
Purification: Wash with NaHCO₃ (remove acid). Recrystallize from ethanol/hexane.
-
Validation: ¹H NMR should show vinyl protons (5.7, 6.3 ppm) and methoxy protons (3.8 ppm).
Phase 3: Polymerization (Free Radical)
Target: Poly(Syringonitrile Methacrylate) - PSM.[3]
-
Reagents: Monomer (SM), AIBN (Initiator, 1 mol%), DMSO (Solvent, 1 M conc).
-
Procedure: Degas (freeze-pump-thaw x3). Heat to 70°C for 12-24 hours.
-
Isolation: Precipitate into methanol. Filter and dry under vacuum at 60°C.
Workflow Visualization
Figure 2: Complete synthesis pathway from lignin precursor to high-performance polymer.
Broader Applications: Thermosets & Emerging Tech
While the methacrylate system is the most proven, Syringonitrile's unique structure offers potential in thermosetting resins, specifically Cyanate Esters and Phthalonitriles .
-
Cyanate Esters: Converting the phenolic -OH to a cyanate (-OCN) group creates a monomer that trimerizes into a triazine network. The methoxy groups of Syringonitrile would likely increase the hydrophobicity and dielectric performance (low Dk/Df) of the resin, critical for 5G/6G radomes, though the steric bulk might slow down the curing kinetics compared to 4-HBN cyanate esters.
-
Epoxy Systems: Syringonitrile can be hydrolyzed to Syringic Acid, which is then epoxidized. However, the nitrile group itself can act as a latent curing agent or polarity modifier in epoxy blends, improving adhesion to carbon fibers in composites.
References
-
Jannasch, P., et al. (2021).[2][4] Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates.[1][2][3][4][5] ACS Sustainable Chemistry & Engineering.[2][4] [2]
-
Quinn, P., et al. (2011). A Greener Approach for the Synthesis of Nitriles from Aldehydes using Hydroxylamine-O-sulfonic Acid. Tetrahedron Letters.
-
Epps, T. H., et al. (2019).[6] From Biomass to High-Performance Polymers: The Case of Syringyl Methacrylates. Macromolecules.
Sources
- 1. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
In the landscape of organic chemistry and drug development, a nuanced understanding of molecular reactivity is paramount. The electrophilicity of a compound, its ability to accept electrons, dictates its interaction with biological nucleophiles and is a critical parameter in the design of targeted therapies and functional materials. This guide provides an in-depth comparison of the electrophilicity of syringonitrile (4-hydroxy-3,5-dimethoxybenzonitrile) and related phenols, offering a theoretical framework and practical insights for researchers in the field.
The Principle of Electrophilicity in Phenolic Compounds
Phenolic compounds are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and highly reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions.[1][2][3] Consequently, the hydroxyl group is considered a strong activating group and an ortho, para-director.[4]
The overall electrophilicity of a substituted phenol is a delicate balance of the electronic effects of all substituents on the aromatic ring. These effects are broadly categorized as:
-
Inductive Effects (I): The polarization of a σ-bond due to the electronegativity difference between atoms.
-
Resonance Effects (R or M): The delocalization of π-electrons through a conjugated system.
To quantify these electronic effects, the Hammett equation provides a valuable framework through the use of substituent constants (σ).[2][4] A positive σ value indicates an electron-withdrawing group (deactivating), while a negative value signifies an electron-donating group (activating).
Theoretical Comparison of Electrophilicity: A Hammett Constant Analysis
To semi-quantitatively compare the electrophilicity of syringonitrile with other common phenols, we can analyze the additive effect of their substituents on the aromatic ring using Hammett constants. A higher negative sum of Hammett constants (Σσ) suggests a more electron-rich aromatic ring, and thus, a lower electrophilicity (or higher nucleophilicity) in the context of electrophilic aromatic substitution.
The following phenols are considered in this comparison:
-
Phenol: The parent compound.
-
p-Cresol (4-methylphenol): A phenol with a weakly activating alkyl group.
-
4-Methoxyphenol: A phenol with a strongly activating methoxy group.
-
Syringonitrile (4-hydroxy-3,5-dimethoxybenzonitrile): A phenol with two activating methoxy groups and one deactivating nitrile group.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc"];
} . Figure 1: Chemical structures of the compared phenolic compounds.
The Hammett constants for the relevant substituents are presented in the table below. For polysubstituted benzenes, the overall electronic effect can be approximated by the sum of the individual substituent constants (Σσ).[1][5]
| Compound | Substituent(s) | Position | Hammett Constant (σ) | Σσ (relative to -OH) | Expected Electrophilicity Ranking |
| Phenol | -OH | - | -0.37 (σp) | 0 | 3 |
| p-Cresol | -OH, -CH3 | para | -0.17 (σp for -CH3) | -0.17 | 4 (Least Electrophilic) |
| 4-Methoxyphenol | -OH, -OCH3 | para | -0.27 (σp for -OCH3) | -0.27 | Not directly comparable |
| Syringonitrile | -OH, 2x -OCH3, -CN | meta, para | +0.12 (σm for -OCH3) x 2, +0.66 (σp for -CN) | +0.90 | 1 (Most Electrophilic) |
Note: The Hammett constant for the hydroxyl group (-OH) is taken as the baseline for this comparison of substituted phenols. The Σσ column represents the sum of the Hammett constants of the other substituents on the phenol ring. A more positive Σσ indicates a greater withdrawal of electron density from the ring, making it more electrophilic.
Analysis of the Data:
-
p-Cresol: The methyl group is weakly electron-donating (σp = -0.17), making the aromatic ring slightly more electron-rich than phenol. Therefore, p-cresol is expected to be less electrophilic (more nucleophilic) than phenol.
-
Syringonitrile: Syringonitrile presents a more complex case with both activating and deactivating groups. It has two methoxy groups in the meta positions relative to an incoming electrophile attacking the positions ortho to the hydroxyl group. The methoxy group has a positive (electron-withdrawing) Hammett constant in the meta position (σm = +0.12). The nitrile group is in the para position to the hydroxyl group and is strongly electron-withdrawing (σp = +0.66). The additive effect of two meta-methoxy groups and one para-nitrile group results in a significant withdrawal of electron density from the aromatic ring (Σσ = 2 * 0.12 + 0.66 = +0.90). This substantial positive Σσ value suggests that syringonitrile is significantly more electrophilic (less nucleophilic) than phenol and p-cresol.
Based on this Hammett constant analysis, the expected order of increasing electrophilicity (decreasing nucleophilicity) is:
p-Cresol < Phenol < Syringonitrile
Experimental Considerations and Methodologies
While the Hammett analysis provides a strong theoretical framework, experimental validation is crucial for confirming these reactivity trends. The following experimental protocols can be employed to quantitatively compare the electrophilicity of these phenolic compounds.
Kinetic Studies of Electrophilic Aromatic Substitution
Measuring the reaction rates of a standard electrophilic aromatic substitution reaction, such as nitration or halogenation, for each phenol under identical conditions provides a direct comparison of their reactivity.
Experimental Protocol: Competitive Nitration
-
Reactant Preparation: Prepare equimolar solutions of the phenols to be compared (e.g., syringonitrile and phenol) in a suitable inert solvent (e.g., acetic acid).
-
Reaction Initiation: Add a limiting amount of a nitrating agent (e.g., nitric acid in acetic anhydride) to the mixture at a controlled temperature.
-
Quenching: After a specific time, quench the reaction by adding a large volume of water.
-
Product Analysis: Extract the organic products and analyze the product distribution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The ratio of the nitrated products of the two phenols will reflect their relative reactivity.
dot digraph "Competitive_Nitration_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=9];
} . Figure 2: Workflow for a competitive nitration experiment.
Computational Chemistry: Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic properties and reactivity of molecules.
Protocol for DFT Analysis:
-
Structure Optimization: Optimize the geometry of each phenol using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP map for each optimized structure. The MEP map illustrates the charge distribution, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites). A less intense red color on the aromatic ring of syringonitrile compared to phenol would support its higher electrophilicity.
-
Calculation of Reactivity Descriptors: Compute global reactivity descriptors such as the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. A higher ω value for syringonitrile would indicate greater electrophilicity.
dot digraph "DFT_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=9];
} . Figure 3: Workflow for DFT-based electrophilicity analysis.
Implications for Researchers and Drug Development
The relative electrophilicity of syringonitrile and related phenols has significant implications for their application in various fields:
-
Drug Development: In drug design, phenolic moieties are common pharmacophores. Understanding their electrophilicity is crucial for predicting potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins. A more electrophilic phenol like syringonitrile might have a higher propensity for such interactions, which could be desirable for covalent inhibitors but could also lead to off-target effects.
-
Organic Synthesis: The predicted lower reactivity of syringonitrile's aromatic ring towards electrophilic substitution compared to simple phenols means that harsher reaction conditions may be required for functionalization. Conversely, the nitrile group itself can serve as a versatile synthetic handle for further transformations.
-
Materials Science: The electronic properties of phenolic resins and polymers are influenced by the substituents on the phenol monomers. The incorporation of syringonitrile could be used to tune the electronic and thermal properties of such materials.
Conclusion
Based on a theoretical analysis using Hammett constants, syringonitrile is predicted to be significantly more electrophilic (less nucleophilic) than phenol and p-cresol. This is attributed to the strong electron-withdrawing nature of the para-nitrile group, which outweighs the electron-donating effects of the hydroxyl and two meta-methoxy groups. This guide provides a robust framework for understanding and experimentally validating the electrophilicity of these important phenolic compounds, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.
References
-
The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - NIH. (2012-03-06). [Link]
-
Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. [Link]
-
Hammett equation - Wikipedia. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021-07-31). [Link]
-
A modification of the Hammett equation for predicting ionisation constants of p-vinyl phenols. [Link]
-
Substituent Effects on the Physical Properties and pKa of Phenol - AFIT. (2001-08-29). [Link]
-
Unit 4: Free Energy Relationships. [Link]
-
hammett substituent constants: Topics by Science.gov. [Link]
-
The application of the Hammett equation to ortho-substituted benzene reaction series. (2025-08-06). [Link]
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? - Quora. (2023-03-31). [Link]
-
Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m. [Link]
-
A Hammett plot showing linear free energy relationship between phenols... - ResearchGate. [Link]
-
Hammett Equation and Generalized Pauling's Electronegativity Equation - OUCI. [Link]
-
Hammett equation and generalized Pauling's electronegativity equation - PubMed. [Link]
-
Hammett Equation - YouTube. (2024-09-02). [Link]
-
Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods | ChemRxiv. [Link]
-
(i) Table 1 lists the Hammett sigma (sigma) constants | Chegg.com. (2017-04-11). [Link]
-
A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants | ChemRxiv. [Link]
-
Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC. [Link]
-
Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates | ACS Sustainable Chemistry & Engineering - ACS Publications. (2021-12-07). [Link]
Sources
- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. quora.com [quora.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett equation and generalized Pauling's electronegativity equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-3,5-dimethoxybenzonitrile
CAS No: 14314-15-9 | Synonyms: Syringonitrile, 4-Hydroxy-3,5-dimethoxybenzonitrile
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling Syringonitrile (4-Hydroxy-3,5-dimethoxybenzonitrile) requires a nuanced understanding of aromatic nitriles. While less volatile than aliphatic nitriles, this compound presents a dual threat: particulate inhalation (as a solid) and potential cyanide liberation under specific metabolic or extreme acidic conditions.
Do not treat this merely as "another organic solid." The nitrile moiety (
Hazard Profile (GHS Classification)
| Hazard Type | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed. | Zero tolerance for hand-to-mouth transfer; strict hygiene zones. |
| Irritant | H315 | Causes skin irritation. | Contact dermatitis risk; gloves are mandatory. |
| Irritant | H319 | Causes serious eye irritation.[1][2] | Fine dust can bypass standard glasses; goggles preferred for powders. |
| STOT-SE | H335 | May cause respiratory irritation.[2] | CRITICAL: All weighing must occur inside a fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot check off every item in the "Required Specification" column, the experiment does not proceed.
A. Protective Layering Strategy[4]
| Body Zone | PPE Type | Required Specification | Scientific Rationale |
| Respiratory | Primary | Chemical Fume Hood (Face velocity: 80–100 fpm) | The solid is a respiratory irritant (H335). Engineering controls are superior to masks. |
| Secondary | N95 or P100 Respirator | Only required if weighing outside a hood (NOT recommended) or during spill cleanup. | |
| Ocular | Primary | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Dermal (Hands) | Primary | Nitrile Gloves (Min. thickness: 5 mil / 0.12 mm) | Nitrile offers excellent resistance to solid aromatic nitriles. Latex is permeable and allergenic. |
| Secondary | Double-gloving (Nitrile over Nitrile) | Mandatory when in solution. Solvents like DMSO or DCM can carry the nitrile through the glove barrier. | |
| Body | Primary | Lab Coat (Cotton/Poly blend), buttoned to neck | Prevents particulate accumulation on street clothes. |
B. Glove Compatibility Data (Permeation Analysis)
Note: Data extrapolated from aromatic nitrile analogues.
| Solvent Carrier | Glove Material | Breakthrough Time | Recommendation |
| None (Solid) | Standard Nitrile | > 480 min | Excellent protection. Change if punctured. |
| Methanol | Standard Nitrile | 10–15 min | Splash only. Change immediately upon contact. |
| Dichloromethane | PVA / Laminate | > 240 min | Standard nitrile fails in <2 min. Use Silver Shield® or double-glove and change instantly. |
| DMSO | Nitrile | > 240 min | Good protection, but DMSO enhances skin absorption of the nitrile. |
Operational Protocol: The "Zero-Dust" Workflow
Objective: Transfer and weigh Syringonitrile without generating airborne particulates.
Step 1: Preparation & Static Control
Dry organic powders often carry static charges, causing them to "jump" or disperse.
-
Place the balance inside the fume hood.
-
Use an antistatic gun or ionizer on the weighing boat and spatula before touching the powder.
-
Line the hood surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture invisible dust.
Step 2: Transfer Technique
-
Do not pour. Use a micro-spatula to transfer small amounts.
-
Keep the receiving vessel (flask/vial) as close to the source container as possible.
-
The "Cap-Down" Rule: Never place the cap of the reagent bottle on the bench surface. Hold it or place it inverted on a clean Kimwipe to prevent cross-contamination.
Step 3: Decontamination
-
Wipe the exterior of the reagent bottle with a solvent-dampened tissue (Ethanol) before returning it to storage.
-
Dispose of the tissue as solid hazardous waste (do not throw in regular trash).
Emergency Response & Signaling Pathways
Exposure Response Workflow
This diagram outlines the immediate logic flow for exposure incidents.
Figure 1: Immediate response logic for Syringonitrile exposure. Note the prohibition of solvents for skin cleaning.
Waste Disposal Logistics
The Golden Rule of Nitriles: Never mix with strong acids.
Although Syringonitrile is stable, the nitrile group (
Disposal Decision Tree
Figure 2: Waste stream segregation logic. Note the critical checkpoint for acidic mixtures.
Disposal Instructions
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste drum. Do not use regular trash bins.
-
Liquid Waste:
-
If dissolved in organic solvents (Ethanol, Ethyl Acetate), dispose in Organic Solvents container.
-
Labeling: Clearly write "Contains Nitriles" on the waste tag. This alerts waste management personnel to avoid mixing it with acidic waste streams downstream.
-
References
-
Carl Roth. (2023).[1] Safety Data Sheet: Syringaldehyde (Analogue for structural hazards). Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
- PubChem. (n.d.). Compound Summary: 4-Hydroxy-3,5-dimethoxybenzonitrile (CAS 14314-15-9).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
